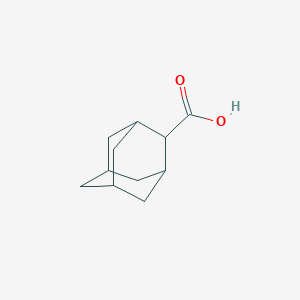

Adamantane-2-carboxylic acid

Vue d'ensemble

Description

Adamantane-2-carboxylic acid is a derivative of adamantane, a compound characterized by a rigid, cage-like structure. The addition of a carboxylic acid group at the second carbon of the adamantane framework introduces functional reactivity, making it a valuable intermediate for chemical synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of this compound has been explored through various methods. One approach involves the oxidation of adamantanone, followed by a series of reactions that convert the intermediate enol ether to an aldehyde and subsequently to the carboxylic acid . Another method includes the reaction of Koch-Haaf from corresponding 1-adamantylacetic acids to obtain substituted 3-carboxymethyl-1-adamantanecarboxylic acids, which can be further modified to produce a variety of polycarboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied extensively. For instance, the synthesis of orthogonally substituted azole-carboxylate adamantane ligands has led to the creation of angle-shaped building blocks for coordination polymers . Additionally, the molecular crystals of adamantane and adamantanecarboxylic acid exhibit orientational disorder, undergoing order-disorder phase transitions at specific temperatures .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its carboxylic acid functionality. It has been used to synthesize new carboxylic esters through reactions under phase-transfer conditions . Moreover, during Kolbe electrolysis, this compound generates a mixture of radical-derived and carbonium ion-derived products, showcasing its diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized, including its standard enthalpies of combustion and formation . These thermodynamic parameters are crucial for understanding the stability and reactivity of the compound. The molecular recognition properties of adamantane derivatives have also been demonstrated, with the ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions .

Applications De Recherche Scientifique

Adamantane derivatives are used in the treatment of neurological diseases, as antiviral agents, and in combating type-2 diabetes. A specific compound, 3-phenyl-adamantane-1-carboxylic acid, has been synthesized and characterized for potential use in medicinal chemistry (Wei et al., 2019).

Adamantane-1-carboxylic acid derivatives exhibit antibacterial activity, especially against Gram-positive bacteria, and are considered for use in food and cosmetic industries to extend shelf life by reducing microbial flora (Doležálková et al., 2012).

Functionalized adamantanes, such as fluoroadamantane acids and amines, have been studied for their potential in medicinal therapeutics. The properties like acidity and lipophilicity are assessed for designing therapeutics (Jasys et al., 2000).

Adamantane-containing 5α-steroids, such as 17 β-(1-adamantoate)-19-nortestosterone or bolmantalate, exhibit unique anabolic actions and are used in medical practice. Adding the adamantane fragment to a steroid molecule decreases androgenic activity and leads to new biological properties (Sikharulidze et al., 2007).

Adamantane carboxylic acid derivatives have been developed as potent diacylglycerol acyltransferase 1 (DGAT1) inhibitors for potential treatment of obesity and diabetes. These compounds show efficacy in reducing plasma triglyceride levels and body weight gain in in vivo models (Pagire et al., 2015).

Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized, showing antimicrobial and anti-inflammatory activities. These compounds are particularly effective against Gram-positive bacteria and the pathogenic fungus Candida albicans (Kadi et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Adamantane-2-carboxylic acid (ACA) is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . ACA is used in the design and synthesis of new drug delivery systems and surface recognition studies . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .

Mode of Action

ACA interacts with its targets through complexation reactions . The adamantane moiety is introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties . This interaction leads to changes in the target, enhancing the drug’s efficacy.

Biochemical Pathways

It is known that aca undergoes complexation reactions with cyclohexaamylose . It is also an inhibitor of phenyl ester hydrolysis of cycloheptaamylose

Pharmacokinetics

The adamantane moiety in ACA enhances the oral bioavailability of the hydrophilic glutamate analog TP0178894, a novel metabotropic glutamate 2 and 3 receptor antagonist . ACA shows high membrane permeability and rapid hydrolysis to TP0178894 in rat, monkey, and human liver S9 fractions . This suggests that ACA could be completely converted by first-pass metabolism .

Result of Action

The result of ACA’s action is largely dependent on the drug it is incorporated into. As a stabilizer and an additive, ACA enhances the stability and efficacy of the drug . It also inhibits the hydrolysis of certain compounds, affecting their activity .

Action Environment

The action of ACA can be influenced by environmental factors. For instance, temperature can affect the complexation reactions that ACA undergoes . More research is needed to fully understand how environmental factors influence ACA’s action, efficacy, and stability.

Propriétés

IUPAC Name |

adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMXQVELCJRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

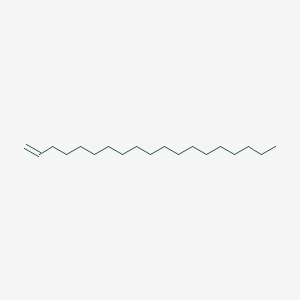

C1C2CC3CC1CC(C2)C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15897-81-1 | |

| Record name | 2-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)